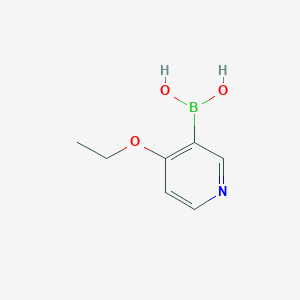

(4-Ethoxypyridin-3-yl)boronic acid

Overview

Description

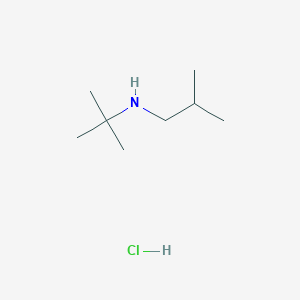

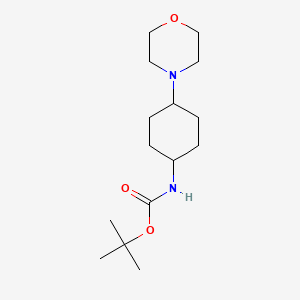

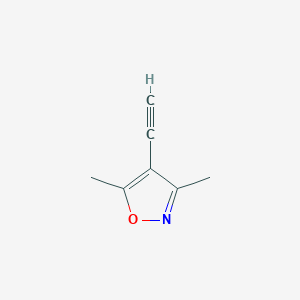

“(4-Ethoxypyridin-3-yl)boronic acid” is a chemical compound . It is not intended for human or veterinary use and is used only for research. The CAS number for this compound is 1169748-83-7 .

Synthesis Analysis

The synthesis of pyridinylboronic acids, such as “this compound”, often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .Molecular Structure Analysis

The molecular formula of “this compound” is C7H10BNO3 . Its molecular weight is 166.97 g/mol.Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Boronic acids have become increasingly important in drug discovery due to their unique properties that can enhance the potency and pharmacokinetic profiles of drugs. The FDA and Health Canada have approved several boronic acid drugs, indicating the potential of boronic acids in medicinal chemistry endeavors (Plescia & Moitessier, 2020).

Seawater Desalination

Boronic acids, by extension, could play a role in environmental applications, such as seawater desalination. The removal of boron, which exists almost exclusively as boric acid in seawater, is a critical step in desalination processes to make seawater safe for drinking. Studies on boron removal by reverse osmosis membranes provide valuable insights into optimizing desalination technology (Tu, Nghiem, & Chivas, 2010).

Organic Light-Emitting Diodes (OLEDs)

The development of boronic acid-based materials for OLEDs showcases the versatility of boronic acids in organic electronics. BODIPY-based materials, which include boronic acid derivatives, have emerged as promising candidates for near-IR emitters in OLEDs, underscoring the potential of boronic acids in optoelectronics (Squeo & Pasini, 2020).

Medical Diagnostics and Treatment

Boronic acid derivatives, particularly BODIPY fluorophores, have significant applications in medical diagnostics and treatment. Their integration into drug carriers can improve therapeutic efficacy in cancer treatment, and their high fluorescent intensity and low toxicity make them ideal for bioimaging and labeling of biomolecules (Marfin, Solomonov, Timin, & Rumyantsev, 2017).

Fire Retardancy and Wood Preservation

Boron compounds, including boronic acids, are utilized in fire retardant and wood preservative treatments. Their dual functionality offers resistance to both fire and biodegradation, important for extending the life and safety of wood used in outdoor applications (Marney & Russell, 2008).

Future Directions

Boronic acids, including “(4-Ethoxypyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases, leading to their utility in various sensing applications . They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Properties

IUPAC Name |

(4-ethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-7-3-4-9-5-6(7)8(10)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCMUCJVABSOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704471 | |

| Record name | (4-Ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169748-83-7 | |

| Record name | (4-Ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)